molecular formula C23H24N4O6S B1222407 Benzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-ethoxyphenyl] ester

Benzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-ethoxyphenyl] ester

Cat. No.: B1222407
M. Wt: 484.5 g/mol
InChI Key: LFVIVRYHSVBVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-ethoxyphenyl] ester is a benzenesulfonate ester.

Scientific Research Applications

1. Polymerization Catalysts

Benzenesulfonic acid derivatives are used as catalysts in polymerization processes. For instance, a study by Skupov et al. (2007) explored the use of palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene. These catalysts, including benzenesulfonic acid variants, showed the ability to homopolymerize ethylene and copolymerize it with acrylates or norbornenes, leading to high molecular weight polymers in high yields (Skupov et al., 2007).

2. Synthesis of Organic Compounds

Benzenesulfonic acid derivatives play a significant role in the synthesis of various organic compounds. For example, Fakhri and Yousefi (2000) conducted a study involving the synthesis of siloxy-benzocyclooctenes using benzenesulfonic acid derivatives. These compounds were studied for their spectroscopic and structural features, demonstrating the versatility of benzenesulfonic acid derivatives in organic synthesis (Fakhri & Yousefi, 2000).

3. Pharmaceutical Applications

Benzenesulfonic acid derivatives are also significant in pharmaceutical research. Gomha, Edrees, and Altalbawy (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which demonstrated potent anti-tumor activities. These compounds were synthesized using benzenesulfonic acid derivatives as key intermediates (Gomha, Edrees, & Altalbawy, 2016).

Properties

Molecular Formula

C23H24N4O6S

Molecular Weight

484.5 g/mol

IUPAC Name

[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-ethoxyphenyl] benzenesulfonate

InChI

InChI=1S/C23H24N4O6S/c1-4-32-18-12-15(10-11-17(18)33-34(30,31)16-8-6-5-7-9-16)21(19-13(2)24-26-22(19)28)20-14(3)25-27-23(20)29/h5-12,21H,4H2,1-3H3,(H2,24,26,28)(H2,25,27,29)

InChI Key

LFVIVRYHSVBVAI-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)OS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-ethoxyphenyl] ester
Reactant of Route 2
Benzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-ethoxyphenyl] ester
Reactant of Route 3
Benzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-ethoxyphenyl] ester
Reactant of Route 4
Benzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-ethoxyphenyl] ester
Reactant of Route 5
Benzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-ethoxyphenyl] ester
Reactant of Route 6
Benzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-ethoxyphenyl] ester

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